![molecular formula C25H34F3N5O2 B1664303 ABT-384 CAS No. 868623-40-9](/img/structure/B1664303.png)
ABT-384
描述
ABT-384 是一种强效且选择性的 11-β-羟基类固醇脱氢酶 1 型 (HSD-1) 抑制剂。 这种酶将无活性的可的松转化为活性皮质醇,这些活性皮质醇存在于依赖糖皮质激素的组织中,包括肝脏、脂肪、大脑、骨骼和眼睛 。 This compound 因其在诸如阿尔茨海默病和重度抑郁症等疾病中潜在的治疗应用而被研究 .
准备方法
化学反应分析
科学研究应用
Alzheimer's Disease
ABT-384 has been evaluated in clinical trials for its efficacy in treating mild to moderate Alzheimer's disease. The hypothesis driving this research posits that elevated cortisol levels may exacerbate cognitive impairment in these patients.
- Clinical Trials : A Phase 2 study aimed to assess the safety and efficacy of this compound compared to donepezil (an established Alzheimer's treatment) and placebo. The study enrolled 267 participants but was ultimately halted due to futility, as neither dosage of this compound demonstrated significant cognitive improvement compared to placebo .
Metabolic Disorders
The therapeutic potential of this compound extends to metabolic syndrome and diabetes, where HSD-1 inhibition may alleviate symptoms associated with hypercortisolism.
- Pharmacokinetics and Pharmacodynamics : Studies indicate that doses as low as 1 mg daily can achieve full hepatic HSD-1 inhibition, suggesting a favorable pharmacokinetic profile for chronic dosing in metabolic disorders .
Safety and Efficacy
This compound has undergone rigorous testing to evaluate its safety profile. In multiple studies involving healthy volunteers and elderly subjects, it was found to be well-tolerated at doses up to 100 mg daily without defining a maximum-tolerated dose . However, the lack of efficacy observed in Alzheimer's trials raises questions about its potential as a treatment option for cognitive decline associated with elevated cortisol levels.
Potential Future Applications
Given the wide therapeutic index observed with this compound, further research may explore its utility in other conditions related to cortisol dysregulation, such as:
- Major Depressive Disorder : Elevated cortisol levels are often implicated in depression; thus, HSD-1 inhibitors like this compound could provide a new avenue for treatment.
- Cushing's Syndrome : As a condition characterized by excessive cortisol production, HSD-1 inhibition could offer symptomatic relief.
Summary Table of Clinical Findings
Application Area | Study Phase | Key Findings | Outcome |
---|---|---|---|
Alzheimer's Disease | Phase 2 | No significant cognitive improvement vs placebo | Study halted for futility |
Metabolic Disorders | Various | Full hepatic inhibition at low doses | Safe up to 100 mg daily |
Major Depressive Disorder | Proposed | Potential based on cortisol dysregulation | Further research needed |
Cushing's Syndrome | Proposed | HSD-1 inhibition could alleviate symptoms | Further research needed |
作用机制
ABT-384 通过抑制 11-β-羟基类固醇脱氢酶 1 型 (HSD-1) 酶发挥其作用。 这种酶负责将无活性的可的松转化为活性皮质醇,这些活性皮质醇存在于依赖糖皮质激素的组织中 。 通过抑制 HSD-1,this compound 降低了活性皮质醇的水平,这在诸如阿尔茨海默病、重度抑郁症和 2 型糖尿病等疾病中可以产生治疗效果 。 This compound 代谢的主要途径包括金刚烷-1-羧酸酰胺的水解,形成羧酸代谢产物,以及哌嗪环的氧化代谢 .
相似化合物的比较
其他类似化合物包括 MK-0916、BMS-823778 和 SPI-62 。这些化合物具有相似的作用机制,因为它们都抑制 HSD-1 酶。 ABT-384 在其对 HSD-1 的效力和选择性以及其在各种疾病中潜在的治疗应用方面是独一无二的 。 在 this compound 中观察到的非线性药代动力学模式也与在其他 HSD-1 抑制剂中观察到的模式相似 .
生物活性
ABT-384 is a synthetic organic compound recognized as a potent and selective inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1 (HSD-1), an enzyme that plays a crucial role in the conversion of cortisone to cortisol. Elevated cortisol levels are associated with various medical conditions, including major depressive disorder and Alzheimer's disease (AD). The compound has undergone clinical trials to evaluate its efficacy in treating cognitive impairments linked to these conditions.
This compound inhibits HSD-1, thereby reducing cortisol production. This action is significant because excessive cortisol levels can contribute to cognitive decline and other neurodegenerative processes. The inhibition of HSD-1 is hypothesized to alleviate symptoms associated with hypercortisolism, particularly in patients with Alzheimer's disease.
Phase II Trial in Alzheimer's Disease
A notable study assessing the efficacy of this compound involved a double-blind, placebo-controlled design with 267 subjects diagnosed with mild-to-moderate Alzheimer's disease. Participants were administered either 10 mg or 50 mg of this compound daily, donepezil (a standard treatment for AD), or a placebo over 12 weeks. The primary endpoint was the change in the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) scores.
Results:
- The trial was terminated early due to futility; this compound did not demonstrate significant improvements in cognitive function as measured by ADAS-Cog scores.
- In contrast, donepezil showed significant cognitive and functional improvements.
- Adverse events were reported at similar rates across all treatment groups, indicating that this compound was generally well tolerated despite its lack of efficacy .
Summary of Findings from Research Studies
Cognitive Function and Cortisol Levels
Research indicates that chronic exposure to elevated glucocorticoids like cortisol can lead to cognitive decline. In animal models, selective HSD-1 inhibitors have shown promise in improving cognitive function by normalizing cortisol levels. However, the translation of these findings to human subjects has been less successful, as evidenced by the disappointing results from clinical trials involving this compound .
Implications for Future Research
The mixed results from clinical trials suggest that while targeting HSD-1 may be a valid therapeutic approach for managing cognitive decline associated with elevated cortisol, further research is needed to identify suitable patient populations and optimize dosing strategies. Future studies should also explore the potential role of genetic factors influencing individual responses to HSD-1 inhibition.
属性
CAS 编号 |
868623-40-9 |
---|---|
分子式 |
C25H34F3N5O2 |
分子量 |
493.6 g/mol |
IUPAC 名称 |
4-[[2-methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoyl]amino]adamantane-1-carboxamide |
InChI |
InChI=1S/C25H34F3N5O2/c1-23(2,33-7-5-32(6-8-33)19-4-3-18(14-30-19)25(26,27)28)22(35)31-20-16-9-15-10-17(20)13-24(11-15,12-16)21(29)34/h3-4,14-17,20H,5-13H2,1-2H3,(H2,29,34)(H,31,35) |
InChI 键 |
CLHMYBJIOZXCEX-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)C(=O)N)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F |
规范 SMILES |
CC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)C(=O)N)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F |
外观 |
Solid powder |
Key on ui other cas no. |
868623-40-9 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
ABT-384 N-(5-(aminocarbonyl)tricyclo(3.3.1.13,7)dec-2-yl)-alpha,alpha-dimethyl-4-(5-(trifluoromethyl)-2-pyridinyl)-1-piperazineacetamide |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。